(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a synthetic organic compound that features a unique combination of an adamantane core and an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the hydrogenation of dicyclopentadiene.
Introduction of the Indolinone Moiety: The indolinone moiety can be introduced via a condensation reaction between an indole derivative and an appropriate carbonyl compound.
Coupling Reaction: The final step involves coupling the adamantane core with the indolinone moiety using a carboxamide linkage. This can be achieved through amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Indolinone Derivatives: Compounds like sunitinib and axitinib, which are used as kinase inhibitors in cancer therapy.
Uniqueness
The uniqueness of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide lies in its combined structural features, which may confer distinct biological or chemical properties compared to other compounds.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-23-18-4-3-17(8-16(18)9-19(23)24)22-20(25)21-10-13-5-14(11-21)7-15(6-13)12-21/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURAYIZHDWRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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